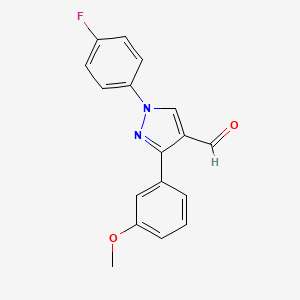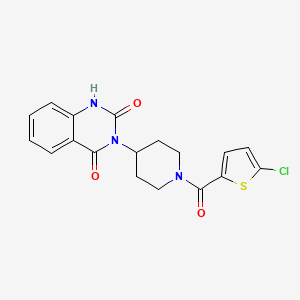![molecular formula C5H8S B2595027 Bicyclo[1.1.1]pentan-1-thiol CAS No. 754149-00-3](/img/structure/B2595027.png)
Bicyclo[1.1.1]pentan-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[1.1.1]pentane-1-thiol is a sulfur-containing organic compound characterized by a unique bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is known for its high strain energy and rigidity, making it an interesting subject for synthetic chemists.
Wissenschaftliche Forschungsanwendungen
Bicyclo[1.1.1]pentane-1-thiol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Bicyclo[1.1.1]pentane-1-thiol, as a part of the Bicyclo[1.1.1]pentanes (BCPs) family, has been established as an attractive bioisostere for para-substituted benzene rings in drug design . The primary targets of Bicyclo[1.1.1]pentane-1-thiol are likely to be similar to those of other BCPs, which have been used to replace phenyl, tert-butyl, and alkyne functional groups .
Mode of Action
The mode of action of Bicyclo[1.1.1]pentane-1-thiol involves its interaction with its targets. BCPs, including Bicyclo[1.1.1]pentane-1-thiol, mimic the geometry and substituent exit vectors of a benzene ring, while also offering the desired property benefits . This allows Bicyclo[1.1.1]pentane-1-thiol to interact with its targets in a unique way, potentially altering the function of the target molecules.
Biochemical Pathways
The exact biochemical pathways affected by Bicyclo[11Bcps have been used as bioisosteres in various biochemical pathways, particularly in drug design . Therefore, it can be inferred that Bicyclo[1.1.1]pentane-1-thiol may affect similar pathways, leading to downstream effects that contribute to its overall action.
Pharmacokinetics
Bicyclo[1.1.1]pentane-1-thiol, like other BCPs, is known to offer high passive permeability, high water solubility, and improved metabolic stability . These properties impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby influencing its bioavailability.
Result of Action
The specific molecular and cellular effects of Bicyclo[11Given its structural similarity to other bcps, it can be inferred that bicyclo[111]pentane-1-thiol may exhibit similar effects, such as enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Action Environment
The action, efficacy, and stability of Bicyclo[1.1.1]pentane-1-thiol can be influenced by various environmental factors. For instance, the physicochemical properties of BCPs can be improved, which is beneficial in the design of drug candidates
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1-thiol typically involves the reaction of [1.1.1]propellane with thiol-containing reagents. One common method is the radical addition of thiols to [1.1.1]propellane under photochemical conditions. This reaction proceeds efficiently under mild conditions and does not require the use of catalysts or initiators . Another approach involves the use of Grignard reagents to introduce the thiol group into the bicyclo[1.1.1]pentane framework .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane-1-thiol can be achieved through continuous flow processes, which allow for the scalable synthesis of [1.1.1]propellane and its subsequent functionalization . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[1.1.1]pentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, alkyl halides for substitution reactions, and various radical initiators for addition reactions. The reactions typically proceed under mild conditions, often utilizing photochemical or catalytic methods .
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thioethers, and various substituted bicyclo[1.1.1]pentane derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to bicyclo[1.1.1]pentane-1-thiol include:
Bicyclo[1.1.1]pentane: The parent hydrocarbon without the thiol group.
Bicyclo[1.1.1]pentane-1-amine: A derivative with an amine group instead of a thiol group.
Bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a carboxylic acid group.
Uniqueness
Bicyclo[1.1.1]pentane-1-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and allows for the formation of sulfur-containing derivatives. This makes it particularly valuable in the synthesis of bioactive molecules and advanced materials .
Eigenschaften
IUPAC Name |
bicyclo[1.1.1]pentane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8S/c6-5-1-4(2-5)3-5/h4,6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIXWZWNWJVBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Bromophenyl)sulfanyl]pyrrolidine](/img/structure/B2594945.png)
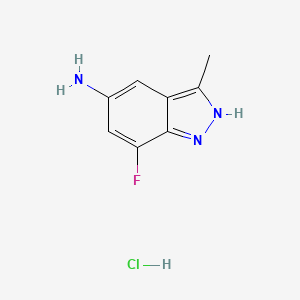
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2594947.png)
![1-(3-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594949.png)
![4-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2594950.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B2594951.png)
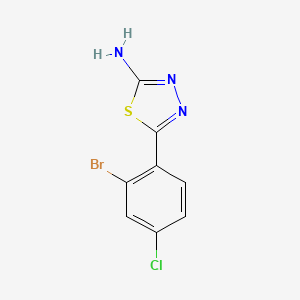
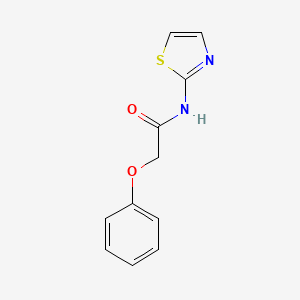
![2-({5-[(4-Ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2594955.png)
![4-Tert-butyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2594956.png)
![(2-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2594957.png)

